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molecular formula C11H11ClO4 B1353218 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid CAS No. 63213-94-5

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid

Cat. No. B1353218
M. Wt: 242.65 g/mol
InChI Key: UKOWUQIVWVDBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04920219

Procedure details

A mixture of 4-chloroanisole (20 g), succinic anhydride (16 g) and AlCl3 (42 g) in 1:1 tetrachloroethylene/nitrobenzene (200 ml) is stirred at -10°-0° C. for a week. The mixture is poured into a conc. HCl/crushed ice bath and the solvent is distilled under vacuo at 40° C. The resulting suspension is made basic with 10% aqueous NaHCO3. The solids are filtered and the filtrate made acidic forming a precipitate which is filtered, washed with water, taken up in ethanol and dried. The solution is filtered and evaporated affording the desired product as a white solid, M.P. 113°-115° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Name
tetrachloroethylene nitrobenzene
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11]1.[Al+3].[Cl-].[Cl-].[Cl-].Cl>ClC(Cl)=C(Cl)Cl.[N+](C1C=CC=CC=1)([O-])=O>[O:16]=[C:10]([C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[O:8][CH3:9])[CH2:11][CH2:12][C:13]([OH:15])=[O:14] |f:2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC
Name
Quantity
16 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
42 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
tetrachloroethylene nitrobenzene
Quantity
200 mL
Type
solvent
Smiles
ClC(=C(Cl)Cl)Cl.[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred at -10°-0° C. for a week
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crushed ice bath
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled under vacuo at 40° C
FILTRATION
Type
FILTRATION
Details
The solids are filtered
CUSTOM
Type
CUSTOM
Details
the filtrate made acidic forming a precipitate which
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC(=O)O)C1=C(C=CC(=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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